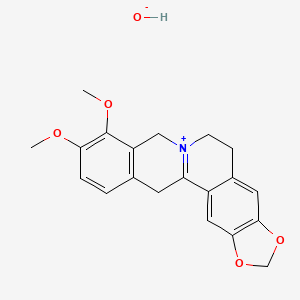

Lambertine hydroxide

Descripción

Lambertine hydroxide is a naturally occurring compound identified in the root extract of Berberis vulgaris L. (common barberry) alongside other alkaloids such as berberine, jatrorrhizine, and berbamine . Lambertine hydroxide is hypothesized to belong to the isoquinoline alkaloid family, given its co-occurrence with structurally related compounds like berberine and palmatine.

Propiedades

Número CAS |

119420-08-5 |

|---|---|

Fórmula molecular |

C20H21NO5 |

Peso molecular |

355.4 g/mol |

Nombre IUPAC |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene;hydroxide |

InChI |

InChI=1S/C20H20NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9H,5-7,10-11H2,1-2H3;1H2/q+1;/p-1 |

Clave InChI |

WXKFWDFORAXLOD-UHFFFAOYSA-M |

SMILES |

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC.[OH-] |

SMILES canónico |

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC.[OH-] |

Apariencia |

Solid powder |

Otros números CAS |

119420-08-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lambertine hydroxide; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Lambertine hydroxide shares functional and biosynthetic pathways with other plant-derived alkaloids and hydroxides. Below is a comparative analysis based on available

2.1. Comparison with Berberine

- Structure: Berberine (C₂₀H₁₈NO₄⁺) is a benzylisoquinoline alkaloid with a planar, conjugated structure, while Lambertine hydroxide’s exact structure is undefined but likely includes hydroxylation at a specific position .

- Solubility : Berberine is water-soluble in its salt form (e.g., berberine chloride), whereas Lambertine hydroxide’s solubility profile remains uncharacterized.

- Bioactivity : Berberine exhibits antimicrobial and anti-inflammatory properties, whereas Lambertine hydroxide’s biological roles are speculative due to insufficient data .

2.2. Comparison with Magnesium Hydroxide

- Synthesis : Magnesium hydroxide [Mg(OH)₂] is industrially synthesized via seawater precipitation with lime, while Lambertine hydroxide is extracted from plant material .

- Applications : Mg(OH)₂ is widely used as a flame retardant and antacid, contrasting with Lambertine hydroxide’s undefined applications .

- Stability : Mg(OH)₂ decomposes at 350°C to MgO and H₂O, but Lambertine hydroxide’s thermal stability is unreported .

2.3. Comparison with Sodium Hydroxide

- Reactivity : Sodium hydroxide (NaOH) is a strong base with high corrosivity, whereas Lambertine hydroxide’s basicity is unstudied. NaOH’s industrial synthesis (e.g., chlor-alkali process) differs fundamentally from Lambertine’s plant-based extraction .

- Toxicity: NaOH poses significant handling risks, while Lambertine hydroxide’s toxicity profile is unknown .

Research Findings and Data Limitations

- Qualitative Presence : Lambertine hydroxide is detected in B. vulgaris root extracts via chromatographic methods, but its isolation and purification remain undocumented .

- Data Gaps: No spectroscopic (NMR, IR) or thermodynamic data (melting point, solubility) are available, hindering direct comparisons with well-characterized hydroxides like Mg(OH)₂ or NaOH .

Comparative Data Table

| Property | Lambertine Hydroxide | Berberine | Magnesium Hydroxide | Sodium Hydroxide |

|---|---|---|---|---|

| Source | Berberis vulgaris root | Berberis spp., Coptis | Seawater precipitation | Chlor-alkali process |

| Solubility (H₂O) | Unknown | High (salt forms) | Low (0.64 g/L at 20°C) | High (1110 g/L at 20°C) |

| Thermal Stability | Unknown | Stable up to 145°C | Decomposes at 350°C | Stable (melts at 318°C) |

| Primary Applications | Undefined | Antimicrobial, antidiabetic | Flame retardant, antacid | pH adjustment, soap production |

| Toxicity | Unknown | Low (LD₅₀ ~300 mg/kg in rats) | Low (GRAS status) | High (corrosive) |

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.